CID 76845503
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 76845503” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 76845503 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in sufficient quantities for commercial use while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
CID 76845503 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using various analytical techniques to determine their chemical structure and properties.
Scientific Research Applications
CID 76845503 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and applications in drug development.
Industry: this compound is used in various industrial processes and applications, including the production of materials and chemicals.
Mechanism of Action
The mechanism of action of CID 76845503 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action is often studied using various experimental techniques and models.
Comparison with Similar Compounds
CID 76845503 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures or properties, but this compound may exhibit distinct characteristics that make it valuable for specific applications. Some similar compounds include those with related chemical structures or functional groups.
Conclusion
This compound is a compound with significant scientific and industrial importance Its unique chemical properties and potential applications make it a valuable subject of study in various fields
Properties
Molecular Formula |
C7H5NO2 |
---|---|
Molecular Weight |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-3H,1H3 |
InChI Key |
XCUBDPSEDPYZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C=O)C(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.